2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
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Description
2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as FDU-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors and is known to have a high affinity for these receptors. FDU-PB-22 is a relatively new compound and has recently gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Methodologies : A significant application of derivatives similar to 2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves the development of novel synthetic methodologies for producing complex molecules. For instance, the synthesis of Fmoc-amino acids using 9-fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) highlights a method to obtain amino acid derivatives with high purity and yield, addressing impurities common in other synthetic routes (Rao et al., 2016).
Chemical Characterization and Applications : The compound's utility extends to the exploration of its derivatives for antibacterial properties, as demonstrated in research on spirocyclic derivatives of ciprofloxacin. This research revealed a subset of compounds with potent activity against specific bacterial strains, showcasing the therapeutic potential of structurally related compounds (Lukin et al., 2022).
Material Science and Polymer Chemistry
Polymer Synthesis : In material science, the synthesis and characterization of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups by Pseudomonas putida illustrate the compound's relevance in developing new materials with unique properties, such as increased crystallinity and melting points. This research indicates potential applications in creating novel bioplastics with enhanced physical characteristics (Takagi et al., 2004).
Surface Functionalization for Chemosensors : Additionally, the development of white-light emitting boronate microparticles functionalized with compounds containing similar structural motifs for real-time visual detection of metal ions in water showcases an innovative application in environmental monitoring and chemical sensing (Nishiyabu et al., 2013).
Biological Applications
Pharmacological Activities : Derivatives of the compound have been evaluated for their pharmacological activities, including their role as CCR8 antagonists in treating chemokine-mediated diseases. This suggests their potential utility in developing treatments for respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c17-13-4-1-2-5-14(13)20-12-15(19)18-8-6-16(7-9-18)21-10-3-11-22-16/h1-2,4-5H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVUBKRAIFIDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)COC3=CC=CC=C3F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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